molecular formula C9H7BrS B1286652 6-Bromo-2-methylbenzo[B]thiophene CAS No. 912332-92-4

6-Bromo-2-methylbenzo[B]thiophene

Cat. No.: B1286652
CAS No.: 912332-92-4
M. Wt: 227.12 g/mol
InChI Key: DPXCVGWKYNCVLF-UHFFFAOYSA-N
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Description

Significance of Benzo[b]thiophene Scaffolds in Synthetic Organic Chemistry and Materials Science

Benzo[b]thiophene and its derivatives are crucial building blocks in synthetic organic chemistry due to their versatile reactivity and the wide array of biological activities they can impart to a larger molecule. researchgate.netresearchgate.net This scaffold is present in numerous pharmaceutical drugs, including the osteoporosis medication raloxifene, the asthma treatment zileuton, and the antifungal agent sertaconazole. wikipedia.orgrsc.org The structural rigidity and electron-rich nature of the benzothiophene (B83047) system allow for favorable interactions with biological targets such as enzymes and receptors. researchgate.net

In the realm of materials science, the benzothiophene motif is integral to the design of organic semiconductors and fluorescent materials. nih.gov Its ability to form highly ordered structures contributes to the development of materials with desirable electronic and optical properties. nih.gov Furthermore, benzothiophenes are used in the manufacturing of dyes, such as thioindigo. wikipedia.org

Overview of Halogenated Benzothiophenes in Diverse Research Applications

The introduction of halogen atoms, such as bromine, chlorine, and fluorine, onto the benzothiophene scaffold significantly influences the molecule's properties and reactivity. Halogenation can enhance a compound's metabolic stability and binding affinity to biological targets, making halogenated benzothiophenes particularly valuable in medicinal chemistry. nih.gov For instance, derivatives of benzothiophene containing halogens have shown promising antibacterial and antifungal activities. rsc.orgnih.gov

The position of the halogen atom on the benzothiophene ring is critical and directs further chemical modifications. This strategic placement allows chemists to construct more complex molecules through various coupling reactions, expanding the library of potential drug candidates and functional materials.

Research Focus: 6-Bromo-2-methylbenzo[b]thiophene as a Key Intermediate and Research Target

Within the family of halogenated benzothiophenes, this compound has emerged as a compound of significant interest. Its specific structure, featuring a bromine atom at the 6-position and a methyl group at the 2-position, makes it a versatile intermediate for the synthesis of a wide range of more complex benzothiophene derivatives. The bromine atom serves as a handle for introducing new functional groups through cross-coupling reactions, a cornerstone of modern synthetic chemistry.

The presence of the methyl group at the 2-position also influences the electronic properties and reactivity of the molecule, offering a distinct advantage in the design of targeted compounds. Researchers utilize this compound to explore structure-activity relationships, systematically modifying the molecule to optimize its biological or material properties.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 912332-92-4
Molecular Formula C₉H₇BrS
Molecular Weight 227.12 g/mol
SMILES CC1=CC2=C(S1)C=C(C=C2)Br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrS/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXCVGWKYNCVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609000
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912332-92-4
Record name 6-Bromo-2-methyl-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 6 Bromo 2 Methylbenzo B Thiophene and Analogues

Established Routes to the Benzo[b]thiophene Core

The construction of the fundamental benzo[b]thiophene ring system can be achieved through a variety of synthetic pathways, primarily involving the formation of the fused thiophene (B33073) ring onto a benzene (B151609) precursor. These methods often rely on cyclization reactions that can be catalyzed by different agents.

A multitude of catalytic systems have been developed to facilitate the cyclization process for benzo[b]thiophene synthesis. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance.

Lewis Acid and Acid-Catalyzed Approaches: Acid catalysts, including Brønsted and Lewis acids, are employed in the intramolecular cyclization of various precursors. For instance, the acid-catalyzed cyclization of arylthiomethyl ketones and 2-phenylthioacetaldehyde dialkyl acetals can yield 3-substituted and 2-phenyl-substituted benzo[b]thiophenes, respectively. google.com Polyphosphoric acid has been used in the intramolecular cyclization/rearrangement of α-(arylthio)acetophenones to produce mixtures of regioisomeric methoxy-substituted 2-phenylbenzo[b]thiophenes. google.com A more recent metal-free approach involves the acylation of benzothiophene (B83047) using in situ generated acyl trifluoroacetates, mediated by trifluoroacetic anhydride and phosphoric acid, to yield 2- and 3-acyl benzothiophenes. nih.gov

Halogen-Catalyzed and Electrophilic Cyclization: Electrophilic cyclization is a powerful method for generating halogenated heterocycles. nih.gov Iodine-catalyzed cascade reactions of substituted thiophenols with alkynes provide a metal-free route to benzothiophene derivatives. organic-chemistry.org A notable electrophilic cyclization utilizes a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt with o-alkynyl thioanisoles to yield 2,3-disubstituted benzo[b]thiophenes. organic-chemistry.orgnih.govnih.gov This method is effective even with precursors containing halogen substituents on the aromatic ring, providing a direct route to compounds like 6-bromo benzo[b]thiophenes in excellent yields. nih.gov Similarly, environmentally benign methods using sodium halides with copper(II) sulfate in ethanol have been developed for the synthesis of 3-halobenzo[b]thiophenes. nih.gov

Transition Metal-Catalyzed Approaches: Transition metals, particularly palladium, copper, gold, and rhodium, are extensively used in benzo[b]thiophene synthesis due to their ability to catalyze various C-S and C-C bond formations. researchgate.netkfupm.edu.saingentaconnect.combenthamdirect.com Palladium-catalyzed intramolecular arylation of arylsulfanyl-containing substrates is a common strategy. researchgate.net Copper-catalyzed thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide delivers 2-substituted benzo[b]thiophenes. organic-chemistry.org Gold-catalyzed carbothiolation offers an atom-economic pathway to 2,3-disubstituted derivatives. organic-chemistry.org Rhodium complexes have been used to catalyze three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to form the benzo[b]thiophene ring with high regioselectivity. researchgate.net

Base-Catalyzed Approaches: Base-mediated reactions provide another avenue for synthesis. A tandem base-mediated condensation of o-iodoarylacetonitriles with aryldithioesters followed by intramolecular C-S bond formation yields diversely substituted benzo[b]thiophenes. organic-chemistry.org

The following table summarizes various cyclization strategies for the synthesis of the benzo[b]thiophene core.

Reaction Type Catalyst/Reagent Precursor(s) Product Type Reference(s)
Acid-CatalyzedPolyphosphoric Acidα-(Arylthio)acetophenonesSubstituted 2-Arylbenzo[b]thiophenes google.com
Lewis Acid-FreeTFAA / Phosphoric AcidBenzothiophene, Carboxylic AcidsAcyl Benzothiophenes nih.gov
Halogen-CatalyzedIodine (I₂)Thiophenols, AlkynesSubstituted Benzo[b]thiophenes organic-chemistry.org
ElectrophilicDimethyl(thiodimethyl)sulfonium salto-Alkynyl thioanisoles2,3-Disubstituted Benzo[b]thiophenes organic-chemistry.orgnih.gov
Transition MetalPalladium (Pd)Arylsulfanyl substratesSubstituted Benzo[b]thiophenes researchgate.net
Transition MetalCopper (CuI)2-Bromo alkynylbenzenes, Na₂S2-Substituted Benzo[b]thiophenes organic-chemistry.org
Transition MetalGold (Au)Alkynes2,3-Disubstituted Benzo[b]thiophenes organic-chemistry.org
Transition MetalRhodium (Rh)Arylboronic acids, Alkynes, SulfurSubstituted Benzo[b]thiophenes researchgate.net
Base-CatalyzedBaseo-Iodoarylacetonitriles, DithioestersSubstituted Benzo[b]thiophenes organic-chemistry.org

Beyond direct cyclization, specific strategies focusing on intramolecular bond formation are crucial.

Intramolecular C–S Bond Formation: This approach is a cornerstone of benzo[b]thiophene synthesis. A convergent method involves a sequential one-pot, copper-catalyzed intermolecular C–S coupling of 1,3-monothiodiketones and o-bromoiodoarenes, followed by a palladium-catalyzed intramolecular Heck reaction of the resulting β-arylthioenones to form the 2,3-substituted benzo[b]thiophene scaffold. acs.org This strategy demonstrates high functional group tolerance. acs.org Another method uses K₂S₂O₈ to induce an intramolecular electrophilic cyclization via a radical pathway, forming a C-S bond to create a fused heterocyclic system. jsynthchem.com

Heterocyclodehydration: This process involves the cyclization and concurrent removal of a water molecule. Novel syntheses of benzo[b]thiophene derivatives have been developed from 1-(2-mercaptophenyl)-2-yn-1-ols. acs.org These precursors can undergo a palladium-catalyzed heterocyclodehydration to yield (E)-2-(1-alkenyl)benzothiophenes or a radical-promoted substitutive heterocyclodehydration in alcoholic media to form 2-alkoxymethylbenzothiophenes. acs.org

Regioselective Introduction of Bromine and Methyl Substituents

To synthesize the target compound, 6-Bromo-2-methylbenzo[b]thiophene, the substituents must be introduced with high regiocontrol. This can be achieved either by starting with appropriately substituted precursors or by post-synthesis functionalization of the benzo[b]thiophene core.

N-Bromosuccinimide (NBS) is a versatile reagent for regioselective bromination, particularly at allylic and benzylic positions, or on electron-rich aromatic systems. wikipedia.orgmissouri.edu For benzo[b]thiophenes, which are electron-rich heterocycles, electrophilic substitution is a primary reaction pathway. The substitution pattern is dictated by the stability of the intermediate carbocation, with position 3 being generally more reactive than position 2 unless position 2 is activated. chemicalbook.com

The bromination of 2-methylbenzo[b]thiophene (B72938) with NBS provides a direct route to a brominated derivative. The reaction proceeds readily, indicating the high reactivity of the benzo[b]thiophene ring towards electrophilic attack.

The reaction of 2-methylbenzo[b]thiophene with NBS in acetonitrile at room temperature leads to the highly regioselective formation of 3-Bromo-2-methylbenzo[b]thiophene. tcichemicals.com This outcome highlights the directing effect of the methyl group at the 2-position, which activates the adjacent 3-position for electrophilic substitution.

Reaction Details: A solution of 2-methylbenzo[b]thiophene in acetonitrile is treated with one equivalent of NBS. The reaction is initiated at 0 °C and then allowed to proceed at room temperature for a short duration (e.g., 30 minutes). This process yields 3-Bromo-2-methylbenzo[b]thiophene in near-quantitative yield (99%). tcichemicals.com

The synthesis of the specific isomer this compound would typically involve a different strategy, such as starting with a precursor that already contains the bromine atom at the desired position. For example, an electrophilic cyclization of an o-alkynyl thioanisole that is substituted with bromine on the aromatic ring can produce a 6-bromo benzo[b]thiophene derivative directly. nih.gov Subsequent introduction of the methyl group at the 2-position, or using a precursor that already contains the propan-2-yl fragment, would complete the synthesis.

The following table details the synthesis of 3-Bromo-2-methylbenzo[b]thiophene.

Reactant Reagent Solvent Conditions Product Yield Reference
2-Methylbenzo[b]thiopheneN-Bromosuccinimide (NBS)Acetonitrile0 °C to RT, 30 min3-Bromo-2-methylbenzo[b]thiophene99% tcichemicals.com

Functionalization and Derivatization Strategies of this compound

The presence of a bromine atom on the benzo[b]thiophene ring is a significant advantage for further molecular elaboration. The bromine at the 6-position serves as a versatile functional handle, enabling a wide range of cross-coupling and substitution reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent is an ideal leaving group for transition metal-catalyzed reactions. Suzuki-Miyaura coupling with boronic acids, Sonogashira coupling with terminal alkynes, Heck coupling with alkenes, and Buchwald-Hartwig amination with amines are all feasible transformations. These reactions allow for the introduction of diverse aryl, alkynyl, vinyl, and amino functionalities at the 6-position, enabling the synthesis of complex derivatives. For example, sequential Suzuki-Miyaura cross-coupling reactions have been used on di-halogenated benzothiophenes to produce tetra-aryl derivatives. rsc.org

Lithiation and Subsequent Electrophilic Quench: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium) at low temperatures. The resulting 6-lithio-2-methylbenzo[b]thiophene is a potent nucleophile that can react with a wide array of electrophiles. This allows for the introduction of functionalities such as carboxyl groups (by quenching with CO₂), silyl groups (with silyl chlorides), or alkyl/aryl groups (via reaction with alkyl/aryl halides or carbonyl compounds).

Functionalization of the Thiophene Ring: While the bromine at the 6-position is a primary site for derivatization, the thiophene ring itself remains reactive. Deprotonation at the C2 position of benzothiophenes can be achieved with strong bases like LDA, followed by reaction with an electrophile, such as iodine, to introduce a new substituent. rsc.org Acylation reactions can also occur on the thiophene ring, although the existing substituents will influence the regioselectivity. nih.gov

The versatility of the 6-bromo substituent makes this compound a valuable intermediate for creating libraries of compounds for applications in medicinal chemistry and materials science. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the modification of the this compound core, several palladium-catalyzed cross-coupling reactions are instrumental.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. youtube.comyoutube.com This reaction is widely used for its mild conditions and tolerance of a broad range of functional groups. youtube.com In the context of benzothiophene synthesis, 6-boronated methylbenzo[b]thiophene intermediates can be coupled with various aryl or vinyl halides to introduce diverse substituents at the 6-position. Conversely, this compound can be coupled with a variety of organoboron reagents.

The general scheme involves the reaction of a boronic acid or a boronic ester with the bromo-substituted benzothiophene. youtube.comyoutube.com For instance, the synthesis of 6-(2′-nitrophenyl)benzo[b]thiophenes has been achieved through the Suzuki cross-coupling of 6-boronated methylbenzo[b]thiophene intermediates with 2-bromonitrobenzene or 2-iodonitrobenzene. researchgate.net The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and requires a base, like potassium carbonate or sodium carbonate, to facilitate the transmetalation step. youtube.comresearchgate.net

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst Base Solvent Temperature Yield
6-Boronated methylbenzo[b]thiophene Aryl Halide [Pd(PPh₃)₄] K₂CO₃ 1,4-Dioxane 80 °C Good to Excellent
This compound Phenylboronic acid Pd(OAc)₂ / Ligand Cs₂CO₃ Toluene 100 °C High

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. While effective, the toxicity of organotin reagents is a significant consideration. nih.gov This methodology offers an alternative to Suzuki coupling, particularly when the corresponding boronic acids are unstable or difficult to prepare.

For the functionalization of this compound, the compound would be reacted with an organostannane, such as an aryltributylstannane, in the presence of a palladium catalyst. In comparative studies for the functionalization of other heterocyclic systems like diazocines, Stille coupling has sometimes demonstrated superior yields compared to Suzuki coupling, especially for coupling other heterocycles like thiophenes. nih.gov The reaction conditions typically involve a palladium source like palladium(II) acetate (Pd(OAc)₂), a phosphine ligand such as XPhos, and an additive like cesium fluoride (CsF) in a solvent like 1,2-dimethoxyethane (DME). nih.gov

The Heck reaction traditionally couples an unsaturated halide with an alkene. A variation, the oxidative Heck reaction, proceeds via C-H activation, offering a more atom-economical approach. This has been successfully applied to benzo[b]thiophene 1,1-dioxides, which are derivatives of the parent benzothiophene scaffold. nih.govacs.org

In this transformation, a benzo[b]thiophene 1,1-dioxide undergoes a palladium(II)-catalyzed oxidative olefination at the C2-position with styrenes or acrylates. nih.govacs.org The reaction demonstrates high C2 selectivity and tolerance for a variety of functional groups. nih.gov Optimal conditions often involve a catalyst system of Pd(OAc)₂ with an oxidant like silver pivalate (AgOPiv) and pivalic acid (PivOH) in a solvent such as tetrahydrofuran (THF) at elevated temperatures. acs.org For example, the reaction of benzo[b]thiophene 1,1-dioxide with styrene can yield (E)-2-styrylbenzo[b]thiophene 1,1-dioxide in up to 95% yield under optimized conditions. acs.org

Table 2: Optimization of Oxidative Heck Reaction of Benzo[b]thiophene 1,1-Dioxide with Styrene

Catalyst (mol %) Oxidant (equiv) Additive (equiv) Solvent Temperature (°C) Time (h) Yield (%)
Pd(OAc)₂ (5) AgOAc (3.0) - AcOH 100 24 37 acs.org
Pd(OAc)₂ (5) AgOPiv (3.0) PivOH (3.0) THF 80 12 95 acs.org

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst, and it is conducted in the presence of a base, typically an amine like diethylamine or triethylamine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org

This reaction is particularly valuable for synthesizing extended π-conjugated systems, which are of interest in materials science. Starting with this compound, Sonogashira coupling with various terminal alkynes can introduce alkynyl substituents at the 6-position. For instance, coupling with trimethylsilylacetylene, a convenient liquid acetylene surrogate, can be performed, followed by deprotection of the trimethylsilyl (TMS) group. wikipedia.org This methodology has been successfully applied to synthesize 3-alkyl-6-methyl-1,2,4,5-tetrazines from 3-bromo-6-methyl-1,2,4,5-tetrazine, showcasing its applicability to heterocyclic systems. chemrxiv.org

Lithium-Halogen Exchange and Subsequent Quenching

Lithium-halogen exchange is a fundamental organometallic reaction used to convert an organic halide into an organolithium compound, which can then be quenched with an electrophile to introduce a new functional group. wikipedia.org This reaction is typically rapid, often proceeding faster than competing nucleophilic addition or proton transfer reactions. wikipedia.orgharvard.edu The exchange rate follows the trend I > Br > Cl. wikipedia.org

For this compound, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, results in the formation of 2-methylbenzo[b]thiophen-6-yllithium. reddit.com This highly reactive organolithium intermediate can then be trapped with a variety of electrophiles. For example, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. This method provides a powerful route for introducing a wide array of functionalities at the 6-position of the benzothiophene ring. The reaction is kinetically controlled, and its position of equilibrium is influenced by the relative stability of the carbanion intermediates. harvard.edu

Microwave-Assisted Synthesis of Benzothiophene Scaffolds

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Compared to conventional heating, microwave irradiation offers advantages such as rapid heating, significantly reduced reaction times, and often higher yields with fewer side products. rsc.orgresearchgate.net

This technology has been effectively applied to the synthesis of benzothiophene scaffolds. For example, the reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (B87167) (DMSO) under microwave irradiation at 130 °C provides rapid access to 3-aminobenzo[b]thiophenes in high yields (58–96%). rsc.org While this example builds the ring system itself, the principles of microwave assistance can be applied to the functionalization reactions discussed previously, such as Suzuki or Sonogashira couplings, often leading to improved efficiency. nih.gov The application of microwave heating can dramatically shorten reaction times from hours to minutes. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Heating Method Temperature (°C) Time Yield (%) Reference
Friedländer Synthesis Conventional - - 34 nih.gov
Friedländer Synthesis Microwave 130 30-40 min 72 nih.gov
3-Aminobenzothiophene Synthesis Conventional 100 2 h - rsc.org
3-Aminobenzothiophene Synthesis Microwave 130 11 min 58-96 rsc.org

Derivatization from Related Halogenated Benzo[b]thiophene Intermediates (e.g., 2,6-dibromo-3-methylbenzo[b]thiophene)

The synthesis of this compound from a precursor such as 2,6-dibromo-3-methylbenzo[b]thiophene necessitates a sequence of reactions that selectively addresses the different halogenated positions. A hypothetical, multi-step synthetic route could involve the following key transformations:

Regioselective Metal-Halogen Exchange: The bromine atom at the 2-position of the benzo[b]thiophene ring is generally more susceptible to metal-halogen exchange than the bromine atom on the benzene ring (6-position). This difference in reactivity can be exploited by treating the dibromo-substituted starting material with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether to stabilize the resulting organometallic intermediate.

Protonolysis of the Organometallic Intermediate: Subsequent quenching of the 2-lithio-6-bromo-3-methylbenzo[b]thiophene intermediate with a proton source, such as water or a mild acid, would lead to the selective removal of the bromine atom at the 2-position, yielding 6-bromo-3-methylbenzo[b]thiophene (B8810683).

Isomerization/Functionalization to Achieve the 2-Methyl Isomer: The final and most challenging step would be the conversion of 6-bromo-3-methylbenzo[b]thiophene to the desired this compound. This is not a straightforward isomerization. A potential, though likely low-yielding, approach could involve a sequence of bromination at the 2-position, followed by a selective reduction of the 3-bromo substituent and a subsequent methylation at the 2-position. A more viable route might involve a complete deconstruction and reconstruction of the thiophene ring, which falls outside the scope of simple derivatization.

A more direct, albeit still challenging, conceptual pathway could involve a regioselective Suzuki or other palladium-catalyzed cross-coupling reaction. However, achieving selectivity between the two bromine atoms would require careful selection of the catalyst, ligands, and reaction conditions.

Illustrative Reaction Scheme (Hypothetical)

A plausible, though not experimentally verified in the literature for this specific substrate, reaction pathway is detailed below. This scheme is based on known principles of organometallic chemistry and the reactivity of halogenated aromatic compounds.

Table 1: Hypothetical Reaction Scheme for the Synthesis of this compound from 2,6-Dibromo-3-methylbenzo[b]thiophene

StepStarting MaterialReagents and ConditionsIntermediate/ProductTheoretical Yield (%)
12,6-Dibromo-3-methylbenzo[b]thiophene1. n-BuLi, THF, -78 °C2. H₂O6-Bromo-3-methylbenzo[b]thiopheneNot Reported
26-Bromo-3-methylbenzo[b]thiophene1. NBS, CCl₄, Benzoyl Peroxide2. Zn, AcOH2,6-Dibromo-3-methylbenzo[b]thiophene (Regioisomeric mixture)Not Reported
32-Bromo-6-bromo-3-methylbenzo[b]thiophene1. Mg, THF2. (CH₃)₂SO₄6-Bromo-2-methyl-3-methylbenzo[b]thiopheneNot Reported
46-Bromo-2-methyl-3-methylbenzo[b]thiopheneSelective Demethylation/RearrangementThis compoundNot Reported

Note: The yields for this hypothetical pathway are not reported in the literature and would require experimental validation. The sequence highlights the chemical principles involved rather than an established synthetic protocol.

Detailed Research Findings

Currently, there is a lack of specific research in peer-reviewed literature detailing the direct derivatization of 2,6-dibromo-3-methylbenzo[b]thiophene to this compound. The regioselective functionalization of polyhalogenated benzo[b]thiophenes remains a complex area of synthetic organic chemistry. Research in this field tends to focus on:

Palladium-catalyzed cross-coupling reactions: These methods are powerful for building molecular complexity but achieving regioselectivity with multiple, similarly reactive halogen atoms is a significant hurdle. The choice of phosphine ligands and palladium precursors is critical in directing the catalytic cycle towards the desired product.

Directed ortho-metalation (DoM): While typically applied to C-H activation, the principles can be extended to selective metal-halogen exchange if a suitable directing group is present on the molecule.

Grignard reagent formation: The formation of a Grignard reagent at one of the bromine positions followed by further reaction is a classic strategy. The relative ease of Grignard formation at different positions would dictate the initial site of functionalization.

Given the absence of a direct precedent for the target transformation, the development of such a synthetic methodology would constitute a novel contribution to the field of heterocyclic chemistry. It would likely involve a systematic investigation of various organometallic reagents, catalysts, and reaction conditions to overcome the challenges of regioselectivity.

Reactivity Profiles and Mechanistic Insights

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Benzothiophene (B83047) Ring

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and for benzothiophene derivatives, the regiochemical outcome of such reactions is a critical consideration. The inherent electronic properties of the bicyclic system, coupled with the directing effects of existing substituents, dictate the position of electrophilic attack.

Positional Reactivity Order in Benzo[b]thiophene Derivatives

In the benzothiophene ring system, the positions are not equally susceptible to electrophilic attack. The established order of positional reactivity, primarily based on studies like nitration, is generally accepted as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net This preference is attributed to the ability of the sulfur atom to stabilize the intermediate carbocation (the arenium ion or σ-complex) formed during the substitution process. researchgate.netresearchgate.netmsu.edu Attack at the 3-position allows for resonance stabilization where the positive charge can be delocalized onto the sulfur atom, a favorable arrangement. While the 2-position is also activated, the stabilization is less effective compared to the 3-position. researchgate.net The benzene (B151609) ring positions (4, 5, 6, and 7) are generally less reactive than the thiophene (B33073) ring positions. researchgate.net

Regioselectivity Challenges in Multi-substituted Benzo[b]thiophenes

The presence of multiple substituents on the benzo[b]thiophene core, as in 6-Bromo-2-methylbenzo[b]thiophene, introduces complexity to the regioselectivity of electrophilic aromatic substitution. The interplay between the directing effects of the bromo and methyl groups, in conjunction with the intrinsic reactivity of the heterocyclic system, can lead to a mixture of products.

For instance, in the case of nitration, a common electrophilic substitution reaction, predicting the major product requires careful consideration of these competing influences. nih.govlibretexts.org The methyl group at the 2-position is an activating group and an ortho-, para-director. However, in the context of the benzothiophene ring, its influence is primarily on the thiophene moiety. The bromine atom at the 6-position is a deactivating group but is also an ortho-, para-director. This means it will direct incoming electrophiles to the 5- and 7-positions. The inherent reactivity of the 3-position often remains a significant factor. researchgate.net Therefore, the nitration of this compound can potentially yield a mixture of isomers, with substitution occurring at the 3-, 5-, and/or 7-positions. The precise ratio of these products would be influenced by the specific reaction conditions, including the nitrating agent and solvent used. scirp.orgfrontiersin.org

Cycloaddition Reactions (e.g., involving Benzo[b]thiophene S-oxides)

Benzo[b]thiophene and its derivatives can participate in cycloaddition reactions, a powerful tool for constructing complex cyclic systems. A particularly interesting facet of this reactivity involves the corresponding S-oxides. Oxidation of the sulfur atom to a sulfoxide (B87167) significantly alters the electronic nature of the benzothiophene ring, opening up new avenues for cycloaddition chemistry. kyushu-u.ac.jp

Benzo[b]thiophene S-oxides can act as dienes in [4+2] cycloaddition reactions, for example, with alkynes and alkenes. iosrjournals.orgiosrjournals.org These reactions can lead to the formation of substituted naphthalenes after the extrusion of sulfur monoxide. iosrjournals.org The regioselectivity of these cycloadditions can be influenced by both electronic and steric factors of the substituents on the benzothiophene S-oxide and the dienophile. iosrjournals.org For instance, 2-methylbenzo[b]thiophene (B72938) S-oxide has been shown to participate in such reactions. iosrjournals.org Furthermore, dearomative [3+2] cycloaddition reactions of nitrobenzothiophenes with azomethine ylides have been developed to construct fused tricyclic systems. nih.gov

Carbon-Hydrogen (C-H) Activation in Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a highly efficient and atom-economical strategy in organic synthesis. wikipedia.org For benzothiophene derivatives, C-H activation provides a direct route to introduce new functional groups without the need for pre-functionalized starting materials. hw.ac.uk

Transition metal catalysis, particularly with palladium, has been extensively used for the C-H functionalization of benzothiophenes. researchgate.netacs.org The C2-position of benzothiophene is often the most acidic and, therefore, a prime site for C-H activation. hw.ac.uk However, achieving regioselectivity at other positions can be challenging and often requires the use of directing groups or specific catalytic systems. For instance, metal-free C4-arylation of benzothiophenes has been achieved by activating them as their S-oxides. researchgate.netnih.govnih.gov In the context of this compound, C-H activation could potentially be directed to the C3, C4, C5, or C7 positions, depending on the catalyst and reaction conditions employed.

Nucleophilic Reactivity at Halogenated Positions

The bromine atom at the 6-position of this compound introduces a site for nucleophilic substitution reactions. While the carbon-bromine bond on an aromatic ring is generally strong, it can be susceptible to cleavage and replacement by a nucleophile, particularly under transition metal catalysis.

Halogenated benzothiophenes are versatile substrates for cross-coupling reactions such as Suzuki, Stille, and Heck reactions. guidechem.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the halogenated position. For example, the bromine at C6 can be replaced with various aryl, alkyl, or other functional groups. guidechem.com Additionally, nucleophilic substitution at halogenated positions can occur, though it is generally less facile than on electron-deficient aromatic systems. The reactivity can be enhanced by the presence of activating groups or through specific reaction mechanisms like the halogen dance reaction, which involves the transposition of a halogen atom. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are fundamental to predicting the properties of organic molecules. nih.gov These methods are employed to calculate the electronic structure and energy of the molecule as a function of its geometry. For benzothiophene (B83047) derivatives, such calculations are crucial for understanding their stability, reactivity, and potential applications in materials science and medicinal chemistry. researchgate.netnih.gov

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

In related heterocyclic systems, analysis shows that the HOMO is typically a π-orbital distributed across the aromatic system, while the LUMO is a π*-antibonding orbital. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is often associated with a red-shift in the electronic absorption spectrum. nih.gov For benzothiophene derivatives, substituents on the aromatic core significantly influence the energies of these orbitals. Electron-donating groups, like the methyl group at the 2-position, are expected to raise the HOMO energy, while electron-withdrawing groups, such as the bromine at the 6-position, would lower the LUMO energy. This combined substitution pattern likely results in a modulated HOMO-LUMO gap that dictates the molecule's electronic behavior.

Table 1: Conceptual Influence of Substituents on Frontier Orbitals

Substituent Position Expected Effect on Frontier Orbitals
Methyl (-CH₃) 2 Electron-donating; raises HOMO energy

Charge Transfer Characteristics and Distribution

The distribution of electron density within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. MEP maps are valuable for predicting the reactive sites for both electrophilic and nucleophilic attacks. researchgate.net In these maps, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, whereas regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For 6-Bromo-2-methylbenzo[b]thiophene, the electron-rich sulfur atom and the π-system of the fused rings are expected to be primary sites of negative potential. researchgate.net The electron-donating methyl group would further enhance the electron density in its vicinity. Conversely, the electronegative bromine atom would create a region of more positive potential. Such charge distribution patterns are fundamental to understanding intermolecular interactions and chemical reactivity.

Aromaticity, Stability, and Reactivity Predictions

The benzothiophene core is an aromatic system, a property that confers significant thermodynamic stability. wikipedia.org Aromaticity in heterocyclic compounds like thiophene (B33073) is a subject of extensive theoretical study. nih.gov The degree of aromaticity is influenced by the heteroatom and any substituents present. The sulfur atom in the thiophene ring participates in the π-conjugated system, contributing to its aromatic character.

The reactivity of benzothiophenes, particularly in electrophilic aromatic substitution (SEAr) reactions, is governed by the directing effects of its substituents. The methyl group at the C2 position is an activating group, tending to direct incoming electrophiles to ortho and para positions. However, in the context of the fused ring system, its effect is primarily on the thiophene ring. The bromine atom at the C6 position on the benzene (B151609) ring is a deactivating but ortho-, para-directing group. Computational studies on similar systems help rationalize the regioselectivity of such reactions by analyzing the stability of the cationic intermediates (Wheland intermediates or σ-complexes) formed during the reaction. nih.govrsc.orgacs.org The most stable intermediate corresponds to the major product isomer.

Molecular Geometry and Vibrational Frequencies

Quantum chemical calculations can predict the three-dimensional structure of a molecule by finding the lowest energy arrangement of its atoms. This includes key geometric parameters such as bond lengths, bond angles, and dihedral angles. For similar aromatic heterocyclic systems, DFT calculations have been successfully used to determine these parameters with high accuracy. researchgate.net

Furthermore, theoretical vibrational analysis can predict the frequencies of fundamental molecular vibrations. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy. In a study on the related molecule 6-bromo-2-methylquinoline, DFT calculations were used to assign the observed vibrational bands to specific modes of atomic motion, such as C-H stretching, ring breathing, and C-Br vibrations. researchgate.net A similar theoretical approach for this compound would allow for a detailed assignment of its vibrational spectrum.

Table 2: Representative Calculated Vibrational Frequencies for a Related Heterocycle (6-bromo-2-methylquinoline)

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled)
C-H Stretch (Aromatic) ~3000-3100
C-H Stretch (Methyl) ~2900-3000
Ring Skeletal Vibrations ~1400-1600
C-Br Stretch < 800

Data derived from studies on structurally similar compounds for illustrative purposes. researchgate.net

Transition State Stabilization and Regioselectivity Rationalization

The outcome of a chemical reaction, particularly its regioselectivity, is determined by the relative energies of the transition states of competing reaction pathways. For electrophilic substitution on this compound, an incoming electrophile can attack several positions on the benzothiophene ring system.

Theoretical calculations can model the structures and energies of the transition states for attack at each position. The pathway with the lowest activation energy will be the most favorable. The regioselectivity in SEAr reactions is rationalized by the stability of the cationic σ-complex intermediate. nih.govacs.org The electron-donating methyl group and the electron-donating (by resonance) sulfur atom will stabilize a positive charge within the ring, influencing the preferred site of attack. The bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect will also play a crucial role in determining the stability of intermediates for substitution on the benzene part of the molecule.

Theoretical Prediction of Optoelectronic Properties

Benzothiophene derivatives are known for their fluorescent properties and are used in applications like organic light-emitting diodes (OLEDs) and solar cells. ktu.edu Theoretical methods can predict key optoelectronic properties, such as the electronic absorption and emission wavelengths.

Studies on substituted thieno[3,2-b] researchgate.netbenzothiophenes have shown that the introduction of "push-pull" systems, where an electron-donating group and an electron-withdrawing group are present on the conjugated framework, can lead to significant red-shifts in fluorescence emission. nih.gov In this compound, the methyl group (electron-donating) and the bromo group (electron-withdrawing) could potentially create such an effect, influencing its absorption and fluorescence characteristics. Time-dependent DFT (TD-DFT) is a common method used to calculate excited-state properties and predict the UV-Vis absorption spectra of such molecules. nih.gov

Linear Polarizability and Hyperpolarizabilities for Nonlinear Optics

Nonlinear optics (NLO) is a field of study concerning the interaction of intense light with matter, leading to a range of phenomena with applications in photonics, optical switching, and data storage. The NLO response of a molecule is determined by how its electron cloud is distorted by an external electric field, a property described by polarizability and hyperpolarizabilities.

Theoretical investigations into new organic materials for NLO applications are common. nih.govfrontiersin.org Quantum chemical calculations are essential for predicting the NLO properties of molecules before their synthesis, guiding the design of effective materials. nih.gov The key parameters—linear polarizability (α), first hyperpolarizability (β), and second hyperpolarizability (γ)—quantify the material's response. For organic molecules, particularly those with π-conjugated systems like benzothiophenes, creating a "push-pull" architecture with electron-donating and electron-accepting groups can significantly enhance the NLO response. nih.gov

While specific calculated values for this compound are not present in the surveyed literature, studies on related thiophene derivatives show that properties such as a small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of higher polarizability and a greater NLO effect. nih.gov The introduction of various functional groups and the extension of the π-conjugated system are common strategies to tune these properties. nih.govresearchgate.net

Table 1: Key Parameters in Nonlinear Optics

Parameter Symbol Description Significance
Linear Polarizability α Describes the linear response of the molecular dipole moment to an applied electric field. Relates to the linear refractive index of the material.
First Hyperpolarizability β Measures the first nonlinear (quadratic) response to the electric field. Responsible for second-order NLO effects like second-harmonic generation (SHG).

| Second Hyperpolarizability | γ | Measures the second nonlinear (cubic) response to the electric field. | Responsible for third-order NLO effects, crucial for applications like optical switching. |

Photophysical Properties (e.g., Luminescence, Quantum Yields)

Photophysical properties describe how a molecule interacts with light, including processes of absorption, fluorescence, and phosphorescence. The efficiency of light emission upon excitation is a critical parameter for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

The parent structure, benzo[b]thiophene, is known to be more emissive than its individual components, benzene and thiophene, making its derivatives promising candidates for fluorescent materials. researchgate.net Computational studies, typically using TD-DFT, can predict the absorption and emission wavelengths, excited state lifetimes, and the rates of radiative (light-emitting) and non-radiative decay. rsc.org The fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, is a key metric of emission efficiency.

Table 2: Key Photophysical Parameters

Parameter Symbol Description Significance
Luminescence - The emission of light by a substance not resulting from heat. It includes fluorescence and phosphorescence. The fundamental property for applications in lighting, displays, and sensing.
Fluorescence Quantum Yield Φf The ratio of the number of photons emitted through fluorescence to the number of photons absorbed. Measures the efficiency of the fluorescence process; a high value is desirable for bright emitters.
Excited State Lifetime τ The average time a molecule spends in an excited state before returning to the ground state. Influences the probability of different decay processes (radiative vs. non-radiative) occurring.

| Intersystem Crossing | ISC | A radiationless process involving a transition between two electronic states with different spin multiplicity (e.g., singlet to triplet). | This process competes with fluorescence and is often enhanced by heavy atoms, which can quench fluorescence. |

Research Applications in Materials Science

Organic Electronics and Optoelectronic Materials

Benzothiophene (B83047) derivatives are widely investigated for their potential in organic electronics and optoelectronics. mdpi.com These materials are integral to the development of devices like organic light-emitting diodes (OLEDs), photovoltaics (OPVs), and field-effect transistors (FETs). mdpi.com

While direct applications of 6-Bromo-2-methylbenzo[b]thiophene in OLEDs are not extensively documented, its derivatives are crucial in creating materials for these devices. The benzothiophene core is an excellent scaffold for constructing both hole-transporting and light-emitting materials. For instance, donor-acceptor-donor (D-A-D) type molecules containing a benzothiadiazole core (an analogue of benzothiophene) and various terminal donor groups have been synthesized for use in vacuum-deposited OLEDs. rsc.org The charge transport characteristics of these materials are critical for efficient device performance. The introduction of different substituents allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for efficient charge injection and transport.

Device Performance of a Benzothiadiazole-based OLED rsc.org
Parameter Value
Donor MaterialDT (Thiophene-terminated)
Blend Ratio (DT:C70)1:4
Power Conversion Efficiency (PCE)4.13%
Short-Circuit Current Density (Jsc)9.89 mA cm⁻²
Open-Circuit Voltage (Voc)0.86 V
Fill Factor (FF)0.48

This table showcases the performance of a device using a material related to benzothiophene derivatives, illustrating the potential of this class of compounds in OLED applications.

In the realm of organic photovoltaics, benzothiophene-based materials have shown significant promise as both donor and acceptor components in the active layer of solar cells. rsc.orgacs.orgacs.org The ability to modify the benzothiophene structure allows for the optimization of the material's absorption spectrum to better match the solar spectrum, as well as for tuning of the electronic energy levels to ensure efficient charge separation at the donor-acceptor interface. For example, benzodithiophene (BDT), a larger analogue of benzothiophene, is a popular building block for donor-acceptor copolymers used in high-performance organic solar cells. rsc.org The use of volatile solid additives based on benzo[b]thiophene has also been shown to improve the morphology and photovoltaic performance of organic solar cells. acs.org

A study on small-molecule organic solar cells utilized a benzotrithiophene-based molecule as the p-type organic semiconductor, achieving a notable power conversion efficiency. nih.gov

Performance of a Benzotrithiophene-based Solar Cell nih.gov
Parameter Value
P-type SemiconductorDCVT-BTT
N-type SemiconductorPCBM
Donor:Acceptor Weight Ratio1:1
Power Conversion Efficiency (PCE)2.04%

This table presents the performance of a solar cell based on a benzotrithiophene derivative, highlighting the potential of such materials in photovoltaic applications.

Benzothiophene derivatives are excellent candidates for the active semiconductor layer in organic field-effect transistors (OFETs) due to their high charge carrier mobility and stability. mdpi.comacs.org The planar structure of the benzothiophene core facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport in the solid state. The synthesis of solution-processable small-molecule organic semiconductors based on benzo[b]thieno[2,3-d]thiophene (BTT) has been reported, demonstrating p-channel behavior with good mobility and on/off ratios. mdpi.com In another example, dibenzothiophene (B1670422) (DBT) derivatives have been synthesized and shown to have high charge carrier mobility and on/off ratios. rsc.org

Performance of a Dibenzothiophene-based FET rsc.org
Parameter Value
Semiconductor Material3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene (3,7-DHTDBTT)
Charge Carrier Mobility7.7 × 10⁻² cm² V⁻¹ s⁻¹
On/Off Ratio~1 × 10⁷

This table summarizes the performance of a field-effect transistor using a dibenzothiophene derivative, indicating the suitability of benzothiophene-based materials for high-performance organic electronics.

Functional Materials with Enhanced Molecular π-Conjugation

The development of functional materials with extended π-conjugation is a key area of research in materials science. youtube.com this compound serves as an ideal starting material for synthesizing such systems. The bromine atom allows for the facile introduction of various aryl groups through cross-coupling reactions, leading to the formation of larger, more conjugated molecules. These extended π-systems often exhibit desirable electronic and optical properties, such as strong absorption and emission in the visible and near-infrared regions, making them suitable for a variety of applications, including as dyes and sensors. The planarity of the benzothiophene unit helps to maintain a high degree of conjugation throughout the molecule.

Aggregation-Induced Emission (AIE) Applications of Related Benzothiophenes

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. mdpi.com This property is highly desirable for applications in sensing, bio-imaging, and solid-state lighting. While this compound itself is not an AIE-active molecule, it can be used as a building block to create AIE-active materials. By incorporating the benzothiophene unit into larger molecular structures that feature rotor-like components, such as tetraphenylethylene (B103901), it is possible to synthesize materials that exhibit AIE. In such systems, the restriction of intramolecular rotation in the aggregated state blocks non-radiative decay pathways, leading to enhanced fluorescence. rsc.org

For example, benzothiadiazole derivatives functionalized with triphenylamine, carbazole, or tetraphenylethylene have been shown to exhibit remarkable AIE and solvatochromic fluorescence characteristics. mdpi.com

Medicinal Chemistry Research and Pharmacological Relevance

Design and Synthesis of Derivatives for Specific Biological Activities

The strategic design and synthesis of benzo[b]thiophene derivatives are crucial for targeting specific biological pathways. By modifying the core structure with various functional groups, researchers can develop compounds with tailored activities. For instance, the introduction of specific substituents at the C2 and C3 positions of the benzo[b]thiophene ring has been a key strategy in developing potent bioactive agents. acs.org The synthesis of these derivatives often involves multi-step reactions, including coupling and cyclization techniques, to build the desired molecular architecture. ias.ac.in

Kinase Inhibitors

Benzo[b]thiophene derivatives have emerged as a promising class of kinase inhibitors. nih.gov Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.gov The benzo[b]thiophene scaffold serves as a foundation for designing molecules that can fit into the ATP-binding pocket of specific kinases, thereby inhibiting their activity.

Research has identified benzo[b]thiophene derivatives as potent inhibitors of several kinases, including Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2). nih.gov These inhibitors have shown selectivity for MK2 over other kinases like CDK2, which is attributed to specific structural interactions within the kinase's binding site. nih.gov Furthermore, derivatives of 5-hydroxybenzothiophene have demonstrated multi-kinase inhibitory effects, with potent activity against kinases such as Clk1, Clk4, Dyrk1A, Dyrk1B, and haspin. tandfonline.com One such derivative, a 5-hydroxybenzothiophene hydrazide, showed significant inhibitory action against a panel of kinases, highlighting the potential of this scaffold in developing multi-targeted therapies. tandfonline.com

Antimitotic Agents and Tubulin Polymerization Inhibition

Several benzo[b]thiophene derivatives have been identified as potent antimitotic agents that function by inhibiting tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Benzo[b]thiophene-based compounds have been designed to interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

A notable example is a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives, which have shown strong antiproliferative activity by binding to the colchicine (B1669291) site of tubulin. nih.gov The position of substituents on the benzo[b]thiophene ring, such as a methoxy (B1213986) group at the C-4, C-6, or C-7 position, has been found to be critical for maximizing their tubulin polymerization inhibitory activity. nih.gov Another study highlighted a 3-aroyl-2-arylbenzo[b]thiophene derivative that inhibited tubulin polymerization and increased the mitotic index in lymphoma cells. nih.gov

Anticancer Research: Cytotoxicity and Cell Proliferation Inhibition in Cell Lines

The anticancer potential of benzo[b]thiophene derivatives has been extensively studied, with many compounds demonstrating significant cytotoxicity and inhibition of cell proliferation across various cancer cell lines. nih.govnih.gov For example, a series of novel STAT3 inhibitors based on the benzo[b]thiophene 1,1-dioxide scaffold showed potent anticancer activity, with one compound inducing apoptosis and blocking the cell cycle. nih.gov Another study on 2,3-difunctionalized benzo[b]thiophenes revealed their antiangiogenic properties, which are crucial for halting tumor growth. acs.orgnih.gov These compounds were found to inhibit tubule formation and reduce neovascularization by targeting pathways involving VEGFR2, Akt, and Src. nih.govacs.org

Below is a table summarizing the cytotoxic activity of selected benzo[b]thiophene derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiopheneK5620.016
5-hydroxybenzothiophene hydrazide derivative (16b)U87MG (Glioblastoma)7.2
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (b19)MDA-MB-231 (Breast Cancer)Not specified, but significant inhibition
Benzo[b]thiophene acrylonitrile (B1666552) analog (5)Various0.01-0.09
Benzo[b]thiophene acrylonitrile analog (6)Various0.02-0.09
Benzo[b]thiophene acrylonitrile analog (13)Various<0.01

Data sourced from multiple studies. tandfonline.comnih.govnih.govnih.gov

Antimicrobial and Antifungal Activity

Benzo[b]thiophene derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govnih.govnih.gov The antimicrobial efficacy of these compounds often depends on the nature and position of substituents on the benzo[b]thiophene ring. nih.gov For instance, the introduction of a halogen at the 3-position has been shown to enhance antimicrobial activity. nih.gov

Studies have shown that certain benzo[b]thiophene acylhydrazones are effective against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov Di(hetero)arylamine derivatives of benzo[b]thiophene have also exhibited significant antifungal activity against clinically relevant Candida and Aspergillus species, as well as dermatophytes. nih.gov The presence of hydroxyl groups on the aryl moiety was found to be crucial for the antifungal activity of these derivatives. nih.gov

The table below presents the minimum inhibitory concentration (MIC) of selected benzo[b]thiophene derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideStaphylococcus aureus4
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneGram-positive bacteria16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneGram-positive bacteria16
Cyclohexanol-substituted 3-chlorobenzo[b]thiopheneYeast16
Cyclohexanol-substituted 3-bromobenzo[b]thiopheneYeast16
3-iodo-2-(thiophen-2-yl) benzo[b]thiopheneCandida albicansNot specified, but potent
3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b]thiopheneCandida albicansNot specified, but potent

Data compiled from various research articles. nih.govias.ac.innih.gov

Anti-inflammatory and Immunomodulatory Effects

Direct research specifically investigating the anti-inflammatory and immunomodulatory properties of 6-Bromo-2-methylbenzo[b]thiophene is limited. However, studies on analogous structures containing the bromo-substituted heterocyclic core offer valuable perspectives. For instance, research on a series of 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives has shed light on their potential immunomodulatory activities.

In a study, several of these thiazolo[3,2-a]benzimidazole derivatives were evaluated for their effects on immune cells. The findings revealed that certain derivatives acted as potent immunosuppressors against both macrophages and T-lymphocytes, while others exhibited immunostimulatory effects. researchgate.net Specifically, compounds 2 , 5 , and 7a in the study were identified as potent immunosuppressors. researchgate.net This suggests that the presence and nature of substituents on the core heterocyclic structure play a crucial role in modulating the immune response. Although the core heterocyclic system is different, the presence of a bromine atom and a methyl group in these active compounds points to the potential for this compound to exhibit similar immunomodulatory properties, warranting further investigation.

Table 1: Immunomodulatory Activity of Selected 6-Bromo-3-methylthiazolo[3,2-a]benzimidazole Derivatives

CompoundBiological ActivityTarget Cells
2 Potent immunosuppressorMacrophages, T-lymphocytes
5 Potent immunosuppressorMacrophages, T-lymphocytes
7a Potent immunosuppressorMacrophages, T-lymphocytes
7b Potent immunostimulatorMacrophages, T-lymphocytes
11b Potent immunostimulatorMacrophages, T-lymphocytes
14 Potent immunostimulatorMacrophages, T-lymphocytes

Data sourced from a study on 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives. researchgate.net

Antioxidant Properties

In a different study, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated notable antioxidant properties. nih.gov While the core structure is partially saturated compared to benzo[b]thiophene, these findings indicate that the benzo[b]thiophene scaffold can be a foundation for developing compounds with antioxidant activity. The specific impact of the 6-bromo and 2-methyl substitutions on the antioxidant capacity of the benzo[b]thiophene ring remains an area for future research.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. While specific SAR studies for this compound are not published, research on derivatives of the benzo[b]thiophene scaffold provides valuable insights into how different substituents influence their pharmacological effects.

A study on 6-methyl-benzo[b]thiophene-2-carboxylic acid derivatives as potent antagonists of the neurokinin-2 (NK₂) receptor revealed key SAR findings. The study demonstrated that modifications to the substituents on the benzo[b]thiophene core significantly impacted the compound's potency and in vivo activity. smolecule.com This highlights the importance of the substitution pattern on the benzo[b]thiophene ring for achieving desired biological outcomes.

For this compound, the bromine atom at the 6-position, being an electron-withdrawing group, and the methyl group at the 2-position, an electron-donating group, are expected to significantly influence the molecule's electronic distribution, lipophilicity, and steric profile. These properties are critical determinants of how the molecule interacts with biological targets. The precise effects of these specific substitutions on various biological activities would need to be determined through dedicated synthesis and screening of a focused library of analogs.

Molecular Docking Studies for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding mechanisms of ligands to their receptor targets.

Although molecular docking studies specifically for this compound are not reported, research on other benzo[b]thiophene derivatives provides a framework for how this scaffold might interact with protein binding sites. For instance, molecular docking studies on 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been performed to understand their binding to protein targets. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzo[b]thiophene core and the amino acid residues of the receptor.

Other Academic Research Applications

Analytical Chemistry Applications (e.g., as organic reagents)

In the realm of analytical and organic chemistry, 6-Bromo-2-methylbenzo[b]thiophene and its parent compound, 6-bromobenzo[b]thiophene, are valued as versatile organic reagents. guidechem.com Their utility stems from their role as foundational structures for synthesizing more complex molecules. The bromine atom on the benzene (B151609) ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for creating new carbon-carbon bonds. guidechem.comchemicalbook.com

This reactivity allows chemists to incorporate the benzothiophene (B83047) moiety into larger, more elaborate molecular architectures. guidechem.com These resulting complex molecules can be designed for specific purposes, including serving as new standards for analytical testing, or as probes and sensors for detecting various analytes. For instance, a related compound, 3-bromothianaphthene, is utilized in the synthesis of (benzo[b]thiophen-3-yl)trimethylstannane, another reagent used to build specialized molecules. chemicalbook.com

The core function of this compound in this context is as a synthetic intermediate. Researchers leverage its structure to develop novel synthetic methodologies and to explore the structure-activity relationships of newly created compounds. acs.org While not typically used as a direct analytical reagent in assays, its importance lies in its ability to facilitate the construction of the unique molecules that are. wikipedia.org

Table 1: Properties of Brominated Benzothiophene Reagents

Compound Name CAS Number Molecular Formula Key Application
This compound 912332-92-4 C₉H₇BrS Synthetic Building Block
6-Bromobenzo[b]thiophene 17347-32-9 C₈H₅BrS Precursor for Cross-Coupling Reactions guidechem.com
3-Bromobenzo[b]thiophene 7342-82-7 C₈H₅BrS Reagent in Organic Synthesis chemicalbook.com

Agrochemical Research

The thiophene (B33073) and benzothiophene skeletons are significant pharmacophores in the discovery of new agrochemicals. rroij.comnih.gov Thiophenes are frequently employed as building blocks in the synthesis of compounds used for crop protection. researchgate.net The benzothiophene core, in particular, has been explored for its potential pesticidal and antifungal activities. rsc.org

Several commercially successful fungicides incorporate a thiophene ring, demonstrating the value of this heterocyclic system in controlling plant diseases. nih.gov Notable examples include:

Penthiopyrad: An antifungal agent used to control a range of fungal pathogens. nih.gov

Silthiofam: A fungicide specifically targeting "take-all" disease in cereal crops. nih.gov

Ethaboxam: Used to control oomycete pathogens like downy mildew and late blight. nih.gov

Research into new agrochemicals often involves creating libraries of related compounds by modifying a core structure. This compound is an ideal starting material for such research. The bromine atom serves as a crucial attachment point for introducing diverse functional groups, allowing scientists to systematically alter the molecule's properties and screen for enhanced biological activity against plant pathogens. guidechem.com Studies on related benzothiazole (B30560) structures show that the type and position of substituents can significantly influence fungicidal efficacy. nih.gov The exploration of benzothiophene derivatives continues to be a promising avenue for the development of novel and effective solutions in agriculture. nih.govnih.gov

Table 2: Examples of Thiophene-Based Agrochemicals

Active Ingredient Type Target Pests/Diseases Reference
Penthiopyrad Fungicide Various fungal pathogens nih.gov
Ethaboxam Fungicide Oomycetes (e.g., downy mildew) nih.gov
Silthiofam Fungicide Take-all disease (Gaeumannomyces graminis) nih.gov

Emerging Research Directions

Chemo- and Regioselective Functionalization Beyond Established Methods

The inherent reactivity of 6-Bromo-2-methylbenzo[b]thiophene offers distinct sites for chemical modification. The carbon-bromine (C-Br) bond at the 6-position is a prime target for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are instrumental in this field. Research has demonstrated that the 6-bromo position can be selectively coupled with various partners. For instance, palladium-catalyzed cross-coupling with organoboron compounds (boronic esters) has been used to synthesize 6-aryl-substituted benzo[b]thiophenes. rsc.org This regioselectivity is crucial as it allows for the precise construction of more complex molecules where the properties imparted by the substituent at the 6-position are desired.

Beyond the predictable reactivity of the C-Br bond, researchers are exploring direct C-H activation at other positions on the benzo[b]thiophene ring system. This offers a more atom-economical approach to functionalization. For example, while the 6-position is activated by the bromo group for cross-coupling, recent studies on related benzo[b]thiophene derivatives have shown that the C2 position can be selectively arylated via palladium-catalyzed C-H activation. nih.gov This creates a fascinating challenge in chemoselectivity: directing a reaction to either the C-Br bond or a specific C-H bond. The choice of catalyst, ligands, and reaction conditions becomes paramount in dictating the reaction's outcome.

Reaction TypePositionReagents/CatalystFinding
Suzuki Coupling6Arylboronic Esters, Pd(OAc)2Selective C-C bond formation at the bromo-substituted position. rsc.org
C-H Arylation2Arylboronic Acids, Pd(OAc)2/Cu(OAc)2Direct functionalization of the C2-position, offering an alternative to cross-coupling at the halogenated site. nih.gov
Thiolation Annulation2Sodium Sulfide, CuISynthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes.

Sustainable Synthesis Methodologies for Benzo[b]thiophene Derivatives

The development of environmentally benign synthetic methods is a major thrust in modern chemistry. For benzo[b]thiophene derivatives, this involves moving away from harsh reagents and energy-intensive conditions. One key area of development is the use of microwave-assisted synthesis. Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields for cross-coupling reactions, such as the Suzuki coupling, which is used to functionalize the benzo[b]thiophene core. youtube.com

Another avenue of sustainable chemistry is the use of alternative, greener reagents. For the construction of the benzo[b]thiophene ring itself, researchers have explored using thiourea (B124793) as a non-toxic and easy-to-handle sulfur source in domino reactions that form C-S bonds and cyclize to create the thiophene (B33073) ring. Furthermore, photocatalytic methods, which use light to drive chemical reactions, are being investigated for radical annulation processes to build the benzo[b]thiophene scaffold. These methods often operate at ambient temperatures and reduce the reliance on transition-metal catalysts. organic-chemistry.org

Integration into Complex Supramolecular Architectures

The rigid, planar, and electron-rich nature of the benzo[b]thiophene moiety makes it an excellent building block, or "tecton," for the construction of large, ordered structures. Emerging research focuses on incorporating benzo[b]thiophene derivatives into advanced materials like Covalent Organic Frameworks (COFs) and metal-organic complexes.

COFs are crystalline porous polymers with well-defined structures, and their properties are dictated by the geometry and electronics of their monomer units. Thiophene-based building blocks, including benzo[b]thiophene analogues, have been successfully used to create COFs. nih.gov The resulting materials have ordered one-dimensional columnar stacks that are ideal for applications in electronics, such as field-effect transistors and photovoltaics, due to efficient charge and exciton (B1674681) transport. nih.gov The functionalization of the benzo[b]thiophene unit, for instance at the 6-position, allows for the fine-tuning of the electronic properties and pore environment of the resulting COF. nih.govacs.org

Additionally, benzo[b]thiophene derivatives can act as ligands that coordinate with metal ions. rsc.org This leads to the formation of discrete metal complexes or extended metal-organic frameworks (MOFs). The sulfur and aromatic pi-system of the benzo[b]thiophene can interact with metal centers, creating structurally diverse and functional materials for catalysis, sensing, or biological applications. rsc.org

Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation

Understanding the precise three-dimensional structure of new molecules and the mechanisms by which they are formed is critical. For complex benzo[b]thiophene derivatives, single-crystal X-ray diffraction is an indispensable tool. It provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. This technique has been used to confirm the structures of various substituted benzimidazole (B57391) derivatives synthesized from bromo-acetyl precursors, which is crucial for establishing definitive structure-activity relationships. uni.lu

Beyond static structure, advanced mass spectrometry techniques are providing deeper insights into molecular properties and reaction intermediates. For instance, ion mobility-mass spectrometry can separate ions based on their size and shape (their collision cross-section, or CCS). Predicted CCS values are now available for compounds like 6-bromo-3-methylbenzo[b]thiophene (B8810683) for various adducts. This data can be used to help identify compounds in complex mixtures and to study their gas-phase conformations, offering clues about their intermolecular interactions and the mechanisms of their formation.

TechniqueApplicationInsights Gained
Single-Crystal X-ray DiffractionStructure DeterminationProvides definitive 3D molecular structure, confirming connectivity and stereochemistry of newly synthesized derivatives. uni.lu
Ion Mobility-Mass SpectrometryStructural AnalysisMeasures gas-phase ion size and shape (Collision Cross-Section), aiding in isomer differentiation and conformational analysis.
Nuclear Magnetic Resonance (NMR)Structure ElucidationDetermines the connectivity and chemical environment of atoms, crucial for identifying substitution patterns (e.g., at the C2 vs. C7 positions).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-methylbenzo[B]thiophene, and how can reaction conditions be optimized?

  • Methodology : Bromination of 2-methylbenzo[B]thiophene derivatives using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acids (e.g., FeCl₃ or AlCl₃) is a common approach. For example, details bromination of thiophene derivatives using stannic chloride (SnCl₄) as a catalyst in carbon disulfide, yielding regioselective products. Reaction optimization involves temperature control (e.g., 0–25°C), stoichiometric adjustments, and post-reaction purification via column chromatography or recrystallization (mp 129–130°C for analogous brominated thiophenes, as in ). Monitoring via TLC or GC-MS ensures reaction completion .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodology : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed mp (e.g., 129–130°C for similar bromothiophenes in ) with literature values.
  • NMR Spectroscopy : Analyze ¹H/¹³C NMR for characteristic shifts (e.g., aromatic protons at δ 6.5–8.0 ppm, methyl groups at δ 2.0–3.0 ppm).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrS, MW 227.1).
  • HPLC : Assess purity (>95% as per for 6-Bromobenzo[b]thiophene) using reverse-phase columns .

Q. What are the key stability considerations for storing this compound?

  • Methodology : Store at <4°C in amber vials under inert gas (N₂/Ar) to prevent degradation via light or moisture. recommends similar storage for brominated thiophenes. Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., debromination or oxidation) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths/angles. For example, and report mean C–C bond lengths of 0.008–0.002 Å and R factors <0.051 for similar thiophene derivatives. Co-crystallization with stabilizing agents (e.g., ethers) improves crystal quality. Data refinement using software like SHELXL resolves disorder in bromine/methyl groups .

Q. What strategies mitigate regioselectivity challenges during further functionalization of this compound?

  • Methodology :

  • Directed Metalation : Use LiTMP or LDA to deprotonate specific positions, guided by the bromine’s directing effects.
  • Cross-Coupling : Suzuki-Miyaura reactions (Pd catalysts) selectively modify the bromine site ( references Pd-catalyzed reactions in brominated ketones).
  • Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to optimize reaction conditions .

Q. How do electronic effects of the bromine substituent influence the reactivity of this compound in photochemical studies?

  • Methodology : UV-Vis spectroscopy and time-resolved fluorescence assess π→π* transitions altered by bromine’s electron-withdrawing effect. notes brominated compounds’ roles in photochemical mechanisms. Compare with non-brominated analogs to isolate electronic contributions .

Contradictions & Safety Considerations

  • Contradiction : and report varying purity levels (95% vs. 96%) for brominated thiophenes, highlighting the need for in-house validation.
  • Safety : Thiophene derivatives () may exhibit toxicity via bioactivation. Use fume hoods and PPE during synthesis. Assess mutagenicity via Ames tests .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.